1,2,4,5-Tetraiodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

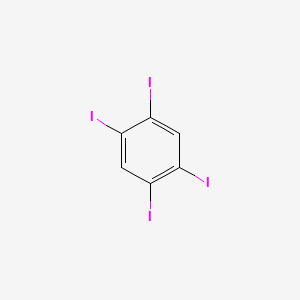

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetraiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHODZFPKHGDLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212974 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-31-7 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-TETRAIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Polysubstituted Benzene: A Historical and Technical Guide to 1,2,4,5-Tetraiodobenzene

A deep dive into the discovery, synthesis, and characterization of 1,2,4,5-tetraiodobenzene, a key intermediate in organic synthesis and materials science.

Introduction

This compound, a polysubstituted aromatic compound, has garnered significant interest within the scientific community for its utility as a versatile building block in the synthesis of complex organic molecules, including polymers and pharmacologically active compounds. Its unique symmetrical structure and the presence of four reactive iodine atoms make it an attractive precursor for cross-coupling reactions and the construction of intricate molecular architectures. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the seminal synthetic methodologies, and presenting its key physicochemical properties.

The Dawn of "Periodination": A New Era in Benzene Chemistry

The successful synthesis of highly iodinated benzene derivatives remained a formidable challenge for chemists for many years. Traditional electrophilic iodination methods often proved ineffective or lacked the desired selectivity to produce polyiodinated benzenes in high yields. The breakthrough came in the early 1980s with the development of a novel iodination technique termed "periodination."

The pioneering work in this area was reported in 1983 by Daniell Lewis Mattern in The Journal of Organic Chemistry. His publication, "Periodination of benzene with periodate/Iodide," described a direct and efficient method for the synthesis of polyiodinated benzenes, including this compound. This method represented a significant advancement in the field of aromatic chemistry.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂I₄ | --INVALID-LINK-- |

| Molar Mass | 581.70 g/mol | --INVALID-LINK-- |

| Melting Point | 249–252 °C | --INVALID-LINK-- |

| CAS Number | 636-31-7 | --INVALID-LINK-- |

Experimental Protocols: The Mattern Synthesis

The following is a detailed experimental protocol adapted from the seminal 1983 paper by D. L. Mattern, which remains a cornerstone for the synthesis of this compound.

Materials:

-

Benzene

-

Iodine (I₂)

-

Potassium iodate (KIO₃) or Periodic acid (HIO₄)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Acetic acid (glacial)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Carbon tetrachloride (CCl₄) or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of benzene, iodine, and a suitable oxidizing agent (potassium iodate or periodic acid) is prepared in glacial acetic acid.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is cautiously added to the reaction mixture. The addition is typically performed slowly and with cooling to manage the exothermic nature of the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a beaker containing an aqueous solution of sodium bisulfite. This step is crucial to quench any unreacted iodine and other oxidizing species.

-

Isolation of the Product: The resulting precipitate, which is the crude this compound, is collected by vacuum filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield pure, white crystals of this compound.

Synthesis Pathway

The synthesis of this compound via the Mattern "periodination" method can be visualized as a direct electrophilic iodination of the benzene ring, where the in-situ generated electrophilic iodine species substitutes the hydrogen atoms.

Caption: Synthesis of this compound from Benzene.

Logical Relationship of the Discovery

The discovery of this compound was a direct consequence of the development of a new synthetic methodology for the extensive iodination of aromatic rings.

Caption: Logical progression from challenge to application.

Conclusion

The discovery of this compound is intrinsically linked to the development of the "periodination" method by Daniell Lewis Mattern in 1983. This synthetic breakthrough provided a practical route to this and other polyiodinated benzenes, which have since become valuable tools for researchers in organic chemistry and materials science. The detailed experimental protocol provided herein serves as a practical guide for the synthesis of this important compound, while the historical context highlights the ingenuity and perseverance required to overcome long-standing chemical challenges.

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of 1,2,4,5-Tetraiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthetic methodologies for producing 1,2,4,5-tetraiodobenzene, a highly substituted aromatic compound with applications in materials science and as a precursor for complex organic molecules. The document provides a detailed examination of two core early-stage synthetic strategies: a direct periodination of benzene and a classical multi-step approach commencing with p-phenylenediamine. This guide offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in understanding and potentially replicating these historical syntheses.

Comparative Analysis of Early Synthesis Methods

The following table summarizes the key quantitative data for the two primary early synthetic routes to this compound, allowing for a direct comparison of their efficiencies and key characteristics.

| Parameter | Method 1: Direct Periodination of Benzene | Method 2: Multi-step Synthesis from p-Phenylenediamine |

| Starting Material | Benzene | p-Phenylenediamine |

| Key Reagents | Iodine, Sodium Periodate, Sulfuric Acid, Acetic Acid | Iodine, Potassium Iodide, Sodium Nitrite, Sulfuric Acid |

| Reaction Steps | 1 | 2 (Di-iodination, Double Sandmeyer Reaction) |

| Reported Yield | 77% | Not explicitly stated for the full sequence in a single source |

| Melting Point (°C) | 249-252 | Not explicitly stated for the full sequence in a single source |

| Key Advantages | Fewer reaction steps, good yield | Utilizes classical, well-understood reactions |

| Key Disadvantages | Use of strong oxidizing and acidic conditions | Multi-step nature may lead to lower overall yield |

Experimental Protocols

This section provides detailed experimental methodologies for the two key synthesis routes.

Method 1: Direct Periodination of Benzene

This method, reported by Daniell Lewis Mattern in 1983, provides a relatively direct route to polyiodinated benzenes.

Experimental Protocol:

A mixture of 7.8 g (0.10 mol) of benzene, 30.5 g (0.12 mol) of iodine, 12.8 g (0.060 mol) of sodium periodate (NaIO₄), 120 mL of glacial acetic acid, and 15 mL of concentrated sulfuric acid is prepared. To this mixture, 15 mL of water is added. The reaction mixture is then heated at reflux with stirring for 24 hours. After cooling, the mixture is poured into 200 mL of 10% aqueous sodium bisulfite solution to reduce any excess iodine. The resulting precipitate is collected by filtration, washed with water, and then with ethanol. The crude product is then recrystallized from a suitable solvent, such as nitrobenzene or dimethylformamide, to yield this compound.

Method 2: Multi-step Synthesis from p-Phenylenediamine

Step 1: Synthesis of 2,5-Diiodo-1,4-phenylenediamine

Experimental Protocol:

In a suitable reaction vessel, 10.8 g (0.10 mol) of p-phenylenediamine is dissolved in a mixture of 100 mL of ethanol and 50 mL of water. To this solution, 25.4 g (0.10 mol) of iodine and 16.6 g (0.10 mol) of potassium iodide are added. The mixture is stirred at room temperature for 48 hours. The resulting dark precipitate of 2,5-diiodo-1,4-phenylenediamine is collected by filtration, washed with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water. The product is dried before proceeding to the next step.

Step 2: Synthesis of this compound via Double Sandmeyer Reaction

Experimental Protocol:

A suspension of 36.0 g (0.10 mol) of 2,5-diiodo-1,4-phenylenediamine in 200 mL of 20% sulfuric acid is cooled to 0-5 °C in an ice-salt bath. A solution of 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The stirring is continued for an additional 30 minutes after the addition is complete to ensure the formation of the bis-diazonium salt.

In a separate vessel, a solution of 50 g (0.30 mol) of potassium iodide in 100 mL of water is prepared and warmed to approximately 50 °C. The cold diazonium salt solution is then slowly added to the warm potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is heated on a steam bath until the evolution of nitrogen ceases. The mixture is then cooled, and the solid product is collected by filtration. The crude this compound is washed with water, a dilute sodium thiosulfate solution, and finally with cold ethanol. The product can be further purified by recrystallization.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Direct Periodination of Benzene

Caption: Multi-step Synthesis from p-Phenylenediamine

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,2,4,5-Tetraiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,4,5-tetraiodobenzene, a molecule of significant interest in crystal engineering and halogen bonding studies. The precise arrangement of atoms in the solid state is crucial for understanding its physical and chemical properties, which can inform the design of novel materials and pharmaceuticals. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented in the tables below for clarity and comparative purposes. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 630039.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₂I₄ |

| Formula Weight | 581.69 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.277(2) Å |

| b | 7.398(2) Å |

| c | 10.963(2) Å |

| α | 90° |

| β | 110.31(3)° |

| γ | 90° |

| Volume | 629.2(3) ų |

| Z | 2 |

| Calculated Density | 3.068 Mg/m³ |

| Absorption Coefficient | 9.778 mm⁻¹ |

| F(000) | 492 |

| Data Collection | |

| Theta range for data collection | 3.73 to 27.50° |

| Index ranges | -10<=h<=10, -9<=k<=9, -14<=l<=14 |

| Reflections collected | 5831 |

| Independent reflections | 1439 [R(int) = 0.0454] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1439 / 0 / 55 |

| Goodness-of-fit on F² | 1.059 |

| Final R indices [I>2sigma(I)] | R1 = 0.0240, wR2 = 0.0520 |

| R indices (all data) | R1 = 0.0305, wR2 = 0.0543 |

| Largest diff. peak and hole | 0.795 and -0.851 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| I(1)-C(1) | 2.091(3) | C(2)-C(1)-C(3) | 121.2(3) |

| I(2)-C(2) | 2.094(3) | C(2)-C(1)-I(1) | 119.7(2) |

| C(1)-C(2) | 1.393(4) | C(3)-C(1)-I(1) | 119.1(2) |

| C(1)-C(3) | 1.392(4) | C(1)-C(2)-C(3)#1 | 119.1(3) |

| C(2)-C(3)#1 | 1.391(4) | C(1)-C(2)-I(2) | 120.3(2) |

| C(3)-C(2)#1 | 1.391(4) | C(3)#1-C(2)-I(2) | 120.6(2) |

| C(2)#1-C(3)-C(1) | 119.7(3) |

Symmetry transformations used to generate equivalent atoms: #1 -x+1,-y+1,-z+1

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate organic solvent.

2. X-ray Data Collection: A suitable crystal was mounted on a diffractometer. The data were collected at a low temperature (120 K) to minimize thermal vibrations and obtain a more accurate electron density map. A monochromatic X-ray beam with a wavelength of 0.71073 Å (Mo Kα radiation) was used. A series of diffraction images were collected as the crystal was rotated.

3. Data Reduction: The collected diffraction images were processed to integrate the intensities of the diffraction spots. These intensities were then corrected for various factors, including Lorentz and polarization effects, and an absorption correction was applied to account for the attenuation of X-rays by the crystal.

4. Structure Solution and Refinement: The crystal structure was solved using direct methods, which provided an initial model of the atomic positions. This model was then refined using a full-matrix least-squares method against the squared structure factors (F²). The positions and anisotropic displacement parameters of all non-hydrogen atoms were refined. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to the R-indices listed in Table 1, indicating a high-quality structural determination.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

In-Depth Spectroscopic Analysis of 1,2,4,5-Tetraiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2,4,5-tetraiodobenzene, a highly halogenated aromatic compound. Due to its unique structure, this molecule is of interest in materials science and as a potential building block in organic synthesis. This document summarizes key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is documented in various databases, access to the full, detailed spectra is often restricted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, due to its symmetrical structure, the NMR spectra are relatively simple.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.34 | Singlet | 2H | Aromatic H |

Note: The precise chemical shift can vary depending on the solvent used.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-I |

| ~100 | C-H |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the carbon-iodine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C stretch |

| Below 800 | Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by its high molecular weight and the isotopic pattern of iodine.

Key Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 582 | High | [M]⁺ (Molecular Ion) |

| 455 | Moderate | [M-I]⁺ |

| 328 | Moderate | [M-2I]⁺ |

| 201 | Low | [M-3I]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The molecular ion peak is expected to be prominent. The fragmentation pattern involves the sequential loss of iodine atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies that would be applicable.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. The resulting ions are then analyzed by the mass analyzer. PubChem indicates that a GC-MS spectrum was obtained using a Shimadzu GC17A/GCMS-QP5050 instrument.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetraiodobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-tetraiodobenzene in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information inferred from the general principles of solubility for aryl halides and data from related compounds. Crucially, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound, enabling researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and synthesis involving this compound.

Introduction

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂I₄.[1][2] Its highly substituted and symmetric nature imparts specific physicochemical properties that are of interest in various fields, including materials science and organic synthesis. A fundamental understanding of its solubility in common organic solvents is critical for its application in reaction chemistry, purification, and crystal engineering.[3][4]

Aryl halides, as a class of compounds, are generally characterized by their low polarity.[5] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in non-polar organic solvents.[5] The principle of "like dissolves like" is the primary determinant of their solubility behavior. This guide will explore the expected solubility of this compound based on these principles and provide the means to quantify it.

Qualitative Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Anticipated Solubility | Rationale |

| Toluene | C₇H₈ | Non-polar Aromatic | Soluble | Similar aromatic nature ("like dissolves like") should facilitate dissolution. Toluene is a common solvent for growing crystals of aromatic compounds.[6] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Often used as a solvent for related polyhalogenated aromatic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds, including those with moderate polarity. A related diiodobenzene derivative is soluble in DCM.[7] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Soluble | Good solvent for many organic compounds; a THF solution of a related compound was used for subsequent reactions.[8] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent, often used for less soluble organic compounds.[4][9] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | A very strong polar aprotic solvent, known for its ability to dissolve a wide range of otherwise insoluble compounds.[4][10] |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | A polar aprotic solvent with a lower boiling point, may show moderate solubility. |

| Hexane | C₆H₁₄ | Non-polar Aliphatic | Sparingly Soluble | While non-polar, the specific interactions with the aromatic system might be weaker compared to aromatic solvents. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly to Insoluble | The hydrogen bonding in ethanol makes it less favorable for dissolving non-polar aryl halides. |

| Water | H₂O | Polar Protic | Insoluble | As a highly polar, hydrogen-bonding solvent, it is a very poor solvent for non-polar aryl halides.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a generalized procedure for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask of appropriate size. This step is crucial to remove any suspended microcrystals.

-

Dilute the filtered solution to the mark with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

-

Concentration Measurement:

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, determine its concentration by measuring the absorbance at a specific wavelength (λmax). A calibration curve must be prepared beforehand using standard solutions of known concentrations.

-

HPLC Analysis: Inject the diluted solution into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be carefully evaporated to dryness in a pre-weighed container. The mass of the residue corresponds to the amount of dissolved solute. This method is less sensitive and requires careful handling to avoid errors.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Conclusion

References

- 1. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetraiodobenzene - Wikipedia [en.wikipedia.org]

- 3. Crystal Growing Guide [www1.udel.edu]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. t.soka.ac.jp [t.soka.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Theoretical Calculations of the Electronic Structure of 1,2,4,5-Tetraiodobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of 1,2,4,5-tetraiodobenzene. Given the influence of heavy atoms like iodine on molecular properties, a robust understanding of the electronic landscape of this molecule is crucial for its application in materials science and drug development. This document outlines the state-of-the-art computational methodologies and experimental protocols necessary for such an investigation.

Theoretical Background

The electronic structure of this compound is fundamentally that of a benzene ring perturbed by the substitution of four hydrogen atoms with iodine. The iodine atoms, being highly polarizable and possessing lone pairs of electrons, significantly influence the energies and compositions of the molecular orbitals (MOs) of the parent benzene molecule. The key electronic features to consider are:

-

Inductive Effects: Iodine is more electronegative than carbon, leading to a net withdrawal of sigma (σ) electron density from the benzene ring.

-

Resonance Effects: The lone pairs on the iodine atoms can donate electron density to the pi (π) system of the benzene ring.

-

Relativistic Effects: Due to the high atomic number of iodine, relativistic effects, particularly spin-orbit coupling, can play a significant role in the electronic structure and must be considered for accurate theoretical predictions.

A combination of these effects dictates the final arrangement and energies of the molecular orbitals, which in turn govern the molecule's chemical reactivity, spectroscopic properties, and intermolecular interactions.

Computational Methodology

To accurately model the electronic structure of this compound, a computational approach that properly accounts for electron correlation and relativistic effects is essential. Density Functional Theory (DFT) has proven to be a powerful tool for such investigations.

2.1. Recommended Computational Protocol

A reliable protocol for the theoretical calculation of the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The molecular geometry should be optimized to find the lowest energy structure. This is a crucial first step as the electronic structure is highly dependent on the molecular geometry.

-

Frequency Calculation: Following geometry optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Structure Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies, electron density distribution, and other electronic properties.

2.2. Choice of Density Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Density Functional: For halogenated aromatic compounds, hybrid functionals that include a portion of exact Hartree-Fock exchange are generally recommended. Functionals such as M06-2X and ωB97X-D3BJ have shown good performance for systems with non-covalent interactions, which are relevant for potential intermolecular interactions of this compound.

-

Basis Set: For the carbon and hydrogen atoms, a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is appropriate. For the iodine atoms, it is crucial to use a basis set that includes an Effective Core Potential (ECP) to account for the large number of core electrons and to incorporate scalar relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and its more recent version, LANL08(d) , are widely used and have been shown to provide reliable results for iodine-containing compounds. For higher accuracy, basis sets specifically designed for relativistic calculations, such as those from the Dyall or SARC-ZORA families, should be considered.

2.3. Consideration of Relativistic Effects

For heavy elements like iodine, relativistic effects are not negligible. These effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling.

-

Scalar Relativistic Effects: These are largely accounted for by the use of ECPs in the basis set for iodine.

-

Spin-Orbit Coupling: This interaction between the electron's spin and its orbital angular momentum can lead to the mixing of singlet and triplet states and can influence the energies of molecular orbitals. For highly accurate calculations of properties like ionization energies or electronic spectra, methods that explicitly include spin-orbit coupling, such as ZORA (Zeroth-Order Regular Approximation) or four-component relativistic DFT calculations, may be necessary.

Experimental Protocols

Experimental validation is crucial for benchmarking and refining theoretical models. For determining the electronic structure of molecules like this compound, He(I)/He(II) Photoelectron Spectroscopy (PES) is a powerful technique.

3.1. He(I)/He(II) Photoelectron Spectroscopy

Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons. According to Koopmans' theorem, the negative of the vertical ionization energies corresponds to the orbital energies of the occupied molecular orbitals.

Experimental Workflow:

-

Sample Preparation: A solid sample of this compound is introduced into a high-vacuum chamber. The sample is heated to produce a sufficient vapor pressure for analysis.

-

Ionization Source: The gaseous sample is irradiated with a monochromatic source of high-energy photons. Typically, a helium discharge lamp is used, which produces He(I) radiation (21.22 eV) and He(II) radiation (40.81 eV).

-

Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured using an electron energy analyzer.

-

Spectrum Acquisition: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy. The ionization energy is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

-

Data Analysis: The resulting spectrum will show a series of bands, each corresponding to the ionization from a different molecular orbital. The fine structure within these bands can provide information about the vibrational levels of the resulting cation.

Data Presentation

The quantitative data obtained from both theoretical calculations and experimental measurements should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Calculated Molecular Orbital Energies and Symmetries for this compound

| Molecular Orbital | Symmetry | Calculated Energy (eV) | Predominant Character |

| HOMO | b3u | -8.95 | π (C-C), p(I) |

| HOMO-1 | b1g | -9.21 | π (C-C) |

| HOMO-2 | ag | -9.87 | p(I) lone pair |

| HOMO-3 | b2u | -10.15 | p(I) lone pair |

| LUMO | b2g | -0.75 | π* (C-C) |

| LUMO+1 | au | -0.52 | π* (C-C) |

| LUMO+2 | b3g | 0.11 | σ* (C-I) |

| LUMO+3 | b1u | 0.34 | σ* (C-I) |

Note: The values presented are illustrative and based on typical results for halogenated benzenes. Actual values would be obtained from specific DFT calculations.

Table 2: Comparison of Theoretical and Experimental Vertical Ionization Energies (eV)

| Molecular Orbital | Theoretical Ionization Energy (eV) | Experimental Ionization Energy (eV) |

| 1 | 8.95 | Data from PES |

| 2 | 9.21 | Data from PES |

| 3 | 9.87 | Data from PES |

| 4 | 10.15 | Data from PES |

Note: Experimental data would be populated from the results of He(I)/He(II) photoelectron spectroscopy.

Visualization of Workflows and Relationships

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of the electronic structure. This relationship can be visualized as a workflow.

Caption: Workflow for determining the electronic structure of this compound.

This diagram illustrates the parallel and interconnected nature of theoretical calculations and experimental validation. The theoretical workflow begins with geometry optimization and proceeds to the calculation of electronic properties. Concurrently, experimental techniques like photoelectron spectroscopy provide empirical data on ionization energies. The theoretical and experimental results are then compared, and any discrepancies can be used to refine the computational model, leading to a more accurate and reliable description of the molecule's electronic structure.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of C-I Bonds in 1,2,4,5-Tetraiodobenzene

Abstract

This compound is a highly functionalized aromatic compound characterized by four carbon-iodine (C-I) bonds on a central benzene ring. The inherent weakness and high polarizability of the C-I bond make this molecule a versatile substrate for a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive exploration of the reactivity of these C-I bonds, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a foundational resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

Polyhalogenated aromatic compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound stands out due to the exceptional reactivity of its four C-I bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, positioning the C-I bond as the most labile and reactive.[1] This high reactivity allows for transformations under relatively mild conditions and enables sequential, site-selective functionalization. Understanding and controlling the reactivity of this compound is paramount for its application in constructing intricate molecular architectures, such as porous organic frameworks, conjugated polymers, and complex drug scaffolds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 636-31-7 | [2][3][4] |

| Molecular Formula | C₆H₂I₄ | [2][4] |

| Molecular Weight | 581.70 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid, white needles | [5] |

| Melting Point | 249–252 °C | [5] |

| SMILES | C1=C(C(=CC(=C1I)I)I)I | [2] |

| InChIKey | QHODZFPKHGDLOS-UHFFFAOYSA-N | [2] |

Spectroscopic data is critical for the characterization of this compound and its reaction products. Relevant data can be found in public databases.[6]

Reactivity and Key Transformations

The four C-I bonds in this compound are the primary sites of reactivity. These bonds are susceptible to cleavage and substitution via various mechanisms, most notably through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the four iodine atoms makes the aromatic ring electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.[7][8][9] The high reactivity of the C-I bonds in this compound makes it an excellent substrate for this transformation, allowing for the stepwise introduction of up to four different aryl or vinyl groups.

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the mono-arylation of a polyhalogenated aryl iodide, serving as a model for this compound. Controlling stoichiometry (e.g., using 1 equivalent of boronic acid) is key to achieving mono-substitution.

| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | >90 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | >95 |

| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 12 | >92 |

Data extrapolated from protocols for structurally similar polyhalogenated aryl iodides.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12][13] This reaction is highly valuable for synthesizing arylalkynes, which are precursors to conjugated materials and complex natural products. The C-I bonds of this compound are readily activated under Sonogashira conditions.

The catalytic cycle for the copper-co-catalyzed Sonogashira reaction is depicted below.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling

The conditions for Sonogashira coupling can be tuned to control the degree of substitution on the this compound core.

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | NEt₃ | THF | 60 | 6 | >95 |

| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | >90 |

| 3 | PdCl₂(PCy₃)₂ (1) | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | >85 |

Data represents typical conditions for aryl iodides; yields are for mono-alkynylation.[12][13]

Experimental Protocols

All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents must be degassed prior to use.[10]

General Protocol for Suzuki-Miyaura Coupling (Mono-substitution)

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Atmosphere Control: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][10]

General Protocol for Sonogashira Coupling (Mono-substitution)

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Atmosphere Control: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add degassed solvent (e.g., THF or Toluene, 10 mL) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography.[14]

The general experimental workflow for these cross-coupling reactions is summarized in the diagram below.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The four highly reactive C-I bonds of this compound make it an exceptionally valuable and versatile platform for the synthesis of polysubstituted aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the controlled and sequential introduction of diverse functional groups. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and control the degree of substitution, opening avenues for the creation of novel materials and complex molecules for drug discovery and development. This guide provides the fundamental data, protocols, and mechanistic understanding necessary for scientists to effectively harness the synthetic potential of this powerful building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 636-31-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Tetraiodobenzene - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2,4,5-Tetraiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetraiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂I₄.[1][2][3] Its highly substituted nature and the presence of heavy iodine atoms suggest potential applications in materials science and as a synthon in organic chemistry. A critical aspect of its utility and safe handling is a thorough understanding of its thermal stability and decomposition profile. This technical guide aims to provide a comprehensive overview of the available information regarding the thermal properties of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential context for its thermal behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂I₄ | [1][2][3] |

| Molecular Weight | 581.70 g/mol | [2][3] |

| CAS Number | 636-31-7 | [1][2][3][4] |

| Appearance | White needles | [1] |

| Melting Point | 249–252 °C | [1] |

Thermal Stability and Decomposition Analysis

Currently, there is a notable lack of specific, publicly available data on the thermal decomposition of this compound. Extensive searches of scientific literature and chemical databases did not yield quantitative data regarding its decomposition temperature, weight loss percentages at various temperatures, or the activation energy of decomposition.

While specific data for this compound is unavailable, the thermal behavior of other tetra-substituted benzene derivatives can offer some insights. For instance, related compounds such as 1,2,4,5-tetrachlorobenzene, 1,2,4,5-tetrabromobenzene[5], and 1,2,4,5-tetramethylbenzene[6][7][8] have been studied. However, the significantly different bond energies of C-I versus C-Cl, C-Br, and C-C bonds mean that direct extrapolation of thermal stability data is not advisable. The C-I bond is considerably weaker and more prone to thermal cleavage.

Hypothetical Experimental Workflow for Thermal Analysis

To determine the thermal stability and decomposition pathway of this compound, a standard set of thermal analysis techniques would be employed. The following section outlines a recommended experimental protocol.

Experimental Protocol: Thermal Analysis of this compound

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these transitions and any decomposition events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting, while exothermic peaks may correspond to decomposition.

-

3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Methodology:

-

Perform a TGA experiment as described above.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for analysis.

-

The mass spectrum or infrared spectrum of the evolved gases is recorded as a function of temperature. This allows for the identification of decomposition products.

-

Logical Workflow for Thermal Stability Assessment

The logical progression of experiments to assess the thermal stability of this compound is depicted in the following diagram.

Caption: Experimental workflow for assessing the thermal stability of this compound.

While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a framework for its investigation. The proposed experimental protocols, utilizing standard thermal analysis techniques, would yield the necessary data to characterize its thermal behavior. Such information is crucial for ensuring its safe handling, storage, and application in research and development, particularly in the fields of materials science and drug development. Further research is warranted to fill this knowledge gap.

References

- 1. Tetraiodobenzene - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 636-31-7 [chemicalbook.com]

- 5. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]

- 6. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

- 7. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

- 8. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

Navigating the Synthesis and Handling of 1,2,4,5-Tetraiodobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,2,4,5-tetraiodobenzene. Due to the limited specific toxicological data for this compound, this document also draws upon information from structurally similar halogenated benzenes to offer a thorough understanding of potential hazards and safe handling protocols. All quantitative data is summarized in tables for clarity, and detailed experimental workflows are provided.

Physicochemical and Hazard Information

This compound is a solid, poly-iodinated aromatic compound. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₂I₄ | PubChem[1] |

| Molecular Weight | 581.70 g/mol | PubChem[1] |

| CAS Number | 636-31-7 | PubChem[1] |

| Appearance | Off-white to light brown solid | ChemicalBook |

| Melting Point | 254 °C | ChemicalBook |

| Boiling Point | 477.18°C (estimate) | ChemicalBook |

| Density | 3.1612 g/cm³ (estimate) | ChemicalBook |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook |

The primary identified hazard, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is serious eye irritation.

| Hazard Statement | GHS Classification | Source |

| H319: Causes serious eye irritation | Eye Irrit. 2 | PubChem[1], ChemicalBook[2] |

Hazard Identification and Toxicological Summary

Potential Health Effects (Inferred from Analogous Compounds):

-

Eye Irritation: Direct contact with the eyes is known to cause serious irritation[1][2].

-

Skin Irritation: May cause skin irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust may irritate the nose and throat.

-

Systemic Effects: Studies on 1,2,4,5-tetrachlorobenzene have shown that high exposure may lead to effects on the liver and kidneys[3]. It can also be absorbed through the skin[4].

Toxicological Data Summary (Analogous Compound: 1,2,4,5-Tetrachlorobenzene)

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1500 mg/kg | PubChem |

| Subchronic Toxicity | Rat | Oral (90-day feeding study) | Increased liver and kidney weight, histological changes in liver and kidney | PubMed[3] |

Experimental Protocols for Safe Handling

Given the potential for eye irritation and the lack of comprehensive toxicological data, stringent adherence to safe handling protocols is mandatory. The following protocols are based on best practices for handling air-sensitive and potentially hazardous solid compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Weighing and Transferring the Solid

Due to its potential as a hazardous solid and to prevent contamination, weighing and transferring this compound should be performed with care, preferably in a controlled environment.

Methodology:

-

Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including the container of this compound, a tared, clean, and dry receiving container, spatulas, and a powder funnel. Don the appropriate PPE as outlined in Figure 1.

-

Weighing: Inside the fume hood, carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid into the tared container on a balance. Avoid creating dust.

-

Transfer: Place the powder funnel into the neck of the reaction vessel. Carefully pour the weighed solid through the funnel into the vessel. Tap the funnel gently to ensure all the solid is transferred.

-

Cleanup: Immediately clean any spills using a method appropriate for solid chemical spills (see Section 4). Close the stock container tightly and return it to its designated storage location.

Emergency Procedures

First Aid Measures

The logical flow for first aid response is depicted below.

Detailed First Aid Protocols:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Accidental Release Measures

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled container for chemical waste.

-

Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Follow institutional procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Protect from light[5].

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or mechanisms of action related to the toxicity of this compound. Research on the metabolism of 1,2,4,5-tetrachlorobenzene in animal models indicates that it is poorly metabolized and is primarily excreted unchanged[6][7]. This suggests that the toxicity of polyhalogenated benzenes may be related to their persistence and bioaccumulation. Further research is needed to elucidate the specific biological interactions of this compound.

Conclusion

This guide provides a summary of the available health and safety information for this compound. The primary known hazard is serious eye irritation. Due to the limited specific toxicological data, it is imperative to treat this compound with caution, employing robust safe handling practices and utilizing appropriate personal protective equipment. The experimental protocols and workflows provided in this document are designed to minimize exposure and ensure the safety of laboratory personnel. Researchers are strongly encouraged to consult their institution's safety guidelines and to conduct a thorough risk assessment before working with this compound.

References

- 1. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. fauske.com [fauske.com]

- 6. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2,4,5-Tetraiodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 1,2,4,5-Tetraiodobenzene is a highly functionalized aromatic building block poised for significant applications in materials science and medicinal chemistry. Its four carbon-iodine (C-I) bonds serve as reactive handles for creating complex, tetra-substituted aromatic systems. The C-I bond is the most reactive among halogens in palladium-catalyzed couplings (I > Br > Cl), making this compound a prime substrate for such transformations.[3][4]

These notes provide detailed protocols and considerations for employing this compound in Suzuki-Miyaura reactions. The focus is on strategies for both selective (stepwise) and exhaustive (complete) arylation to synthesize novel biaryls, polyaryls, and dendrimers. While specific literature on this exact substrate is limited, the following protocols are adapted from established methodologies for other polyhalogenated aromatic compounds and provide a robust starting point for reaction development.[4]

Data Presentation: Representative Reaction Conditions

Due to the high reactivity of the four C-I bonds, controlling the stoichiometry of the boronic acid derivative is critical to achieving the desired level of substitution. Exhaustive coupling to form the tetra-arylated product can be achieved with an excess of the boronic acid, while careful control of equivalents can favor mono- or di-substituted products. The following table summarizes representative conditions for Suzuki-Miyaura couplings of polyhalogenated benzenes, which are applicable for this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Target |

| 1 | Pd(PPh₃)₄ (3-5%) | - | Na₂CO₃ (2 M aq.) (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | Mono/Di-arylation |

| 2 | Pd(OAc)₂ (2-4%) | SPhos (4-8%) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 18 | Di/Tri-arylation |

| 3 | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | Exhaustive Arylation |

| 4 | Pd₂(dba)₃ (2%) | tBu₃P (4%) | Cs₂CO₃ (3.0) | Toluene | 110 | 24 | Exhaustive Arylation |

Visualized Workflows and Mechanisms

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a polyfunctional substrate like this compound, the reaction can be directed toward a specific product through stoichiometric control.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing 1,2,4,5-Tetraiodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for performing Sonogashira coupling reactions using 1,2,4,5-tetraiodobenzene. This versatile building block allows for the synthesis of a variety of complex molecular architectures, including conjugated polymers and polycyclic aromatic hydrocarbons, which are of significant interest in materials science and drug discovery.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] this compound is a particularly interesting substrate for this reaction as it possesses four reactive sites, allowing for the construction of highly functionalized and extended π-systems. The reactivity of the carbon-iodine bonds is significantly higher than that of carbon-bromine or carbon-chlorine bonds, enabling selective coupling reactions.[2]

This document outlines protocols for both exhaustive and stepwise Sonogashira couplings on this compound, providing a foundation for the synthesis of novel materials and pharmaceutical intermediates.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions involving polyiodinated aromatic substrates. While specific data for this compound is limited in readily available literature, the provided data for similar substrates offers valuable insights into expected yields and reaction conditions.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Ethynyltrimethylsilane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >90% (two steps) | [3] |

| 2 | 1-Iodo-2,4,5-trichlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 | [4] |

| 3 | 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | 25 | 24 | High | [5] |

Experimental Protocols

Protocol 1: Exhaustive Sonogashira Coupling for the Synthesis of 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene

This protocol is based on the successful synthesis of 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene from this compound and ethynyltrimethylsilane.[3] While the specific reaction conditions were not detailed in the available literature, a general procedure for Sonogashira coupling with aryl iodides is provided below. Optimization may be required.

Materials:

-

This compound

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 4-10 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF) to dissolve the reactants.

-

Add the base (e.g., triethylamine, 4-5 equiv) to the reaction mixture.

-

Slowly add ethynyltrimethylsilane (4.4-5.0 equiv) to the stirred solution.

-

Heat the reaction mixture to a temperature between room temperature and 80 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene.

Protocol 2: Stepwise Sonogashira Coupling for Selective Alkynylation (Hypothetical)

Controlling the stoichiometry of the alkyne and careful selection of reaction conditions are crucial for achieving selective mono-, di-, or tri-alkynylation of this compound. Lowering the reaction temperature and using a less reactive catalyst system can favor mono-substitution. This is a generalized protocol that will require optimization.

Procedure for Mono-alkynylation:

-

Follow the general setup as described in Protocol 1.

-

Use a strict 1:1 molar ratio of this compound to the terminal alkyne.

-

Employ a lower catalyst loading (e.g., 1-2 mol% Pd(PPh₃)₂Cl₂ and 2-4 mol% CuI).

-

Maintain the reaction at a lower temperature (e.g., room temperature to 40 °C).

-

Carefully monitor the reaction by TLC or GC-MS to stop the reaction once the desired mono-coupled product is the major component.

-

Isolate and purify the mono-alkynylated product by column chromatography. The remaining di-, tri-, and tetra-iodinated benzenes can potentially be separated and used in subsequent reactions.

Visualizations

Caption: General workflow for the Sonogashira coupling of this compound.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Ullmann Coupling Reactions with 1,2,4,5-Tetraiodobenzene for C-N Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N bonds, through a copper-catalyzed cross-coupling reaction. This method is invaluable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, functional materials, and agrochemicals. The use of polyiodinated aromatic compounds like 1,2,4,5-tetraiodobenzene as a scaffold allows for the construction of complex, multi-functionalized molecules with unique electronic and structural properties.

This document provides detailed application notes and experimental protocols for the Ullmann coupling reaction of this compound with various amines to achieve C-N bond formation. While direct literature on the Ullmann amination of this compound is limited, protocols established for the analogous 1,2,4,5-tetrabromobenzene can be adapted, often with milder reaction conditions owing to the higher reactivity of the carbon-iodine bond.

Reaction Principle

The Ullmann C-N coupling reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. The reaction proceeds through a proposed catalytic cycle involving the formation of a copper(I)-amide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired arylamine and regenerate the copper(I) catalyst. For polyhalogenated substrates like this compound, the reaction can proceed in a stepwise manner, allowing for the potential synthesis of partially or fully substituted products.

Key Reaction Parameters

Successful Ullmann coupling of this compound is dependent on several critical parameters:

-

Catalyst: Copper(I) salts such as CuI are most commonly employed. In some cases, copper(0) or copper(II) precursors can be used, which are believed to form the active Cu(I) species in situ.

-

Ligand: While some Ullmann reactions can proceed without a ligand, the use of chelating ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve reaction rates and yields by stabilizing the copper catalyst and increasing its solubility.

-

Base: A base is required to deprotonate the amine nucleophile, generating the corresponding amide which is more reactive towards the copper catalyst. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are typically used to ensure the reactants remain in solution at the required reaction temperatures.

-

Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C). However, the high reactivity of iodobenzene derivatives may allow for lower reaction temperatures.

-

Amine Substrate: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence its nucleophilicity and steric hindrance, thereby affecting the reaction conditions required.

Experimental Protocols

The following protocols are adapted from established procedures for the Ullmann coupling of polyhalogenated benzenes and provide a starting point for the reaction with this compound. Optimization of reaction conditions may be necessary for specific amine substrates.

Protocol 1: Ullmann Coupling of this compound with a Primary Aromatic Amine (e.g., Aniline)

This protocol aims to synthesize 1,2,4,5-tetrakis(phenylamino)benzene.

Materials:

-

This compound

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), copper(I) iodide (0.4 mmol, 10 mol% per C-I bond), and anhydrous potassium carbonate (8.0 mmol).

-

Add a magnetic stir bar to the flask.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (10 mL) and aniline (4.4 mmol, 1.1 equivalents per C-I bond) via syringe.

-

Fit the flask with a reflux condenser under a positive pressure of inert gas.

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-